molecular formula C32H44N6O7 B601028 Bendamustine Deschloro Dimer Impurity CAS No. 1391052-61-1

Bendamustine Deschloro Dimer Impurity

Cat. No.: B601028
CAS No.: 1391052-61-1
M. Wt: 624.74
InChI Key:
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Mechanism of Action

Target of Action

The primary target of this compound, also known as BendamustineDeschloroDimerImpurity, is DNA. It interacts with DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA bases results in cell death .

Mode of Action

This compound is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This results in cell death, and it is active against both active and quiescent cells .

Biochemical Pathways

It is known that the compound’s alkylating action disrupts dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways within the cell, particularly those involved in cell growth and division.

Pharmacokinetics

The pharmacokinetics of this compound involve a triphasic elimination process, with an effective half-life of approximately 40 minutes . It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .

Result of Action

The result of the compound’s action is cell death. By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cell processes, leading to cell death . This makes it effective against both active and quiescent cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is moisture-sensitive, and hydrolysis of the mechlorethamine unit can easily occur, leading to the generation of hydrolyzed species . These species can further couple to each other via an ester linkage, giving rise to dimer impurities . The presence of these impurities can potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWAIJZTTMEEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099608
Record name 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-61-1
Record name 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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